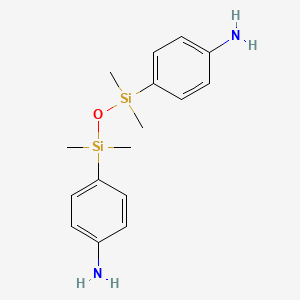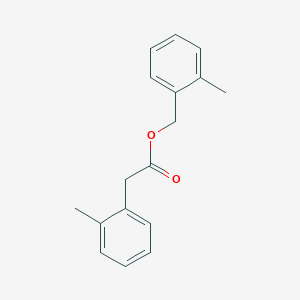
6-Chloro-2-(2-nitrophenyl)-4-phenyl-1,2,3,4-tetrahydroquinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-2-(2-nitrophenyl)-4-phenyl-1,2,3,4-tetrahydroquinazoline is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(2-nitrophenyl)-4-phenyl-1,2,3,4-tetrahydroquinazoline typically involves multi-step reactions. One common method includes the condensation of 2-nitrobenzaldehyde with aniline derivatives under acidic conditions to form the intermediate Schiff base. This intermediate is then cyclized using a suitable catalyst, such as polyphosphoric acid, to yield the desired tetrahydroquinazoline compound. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving consistent quality and yield in industrial settings.
化学反应分析
Types of Reactions
6-Chloro-2-(2-nitrophenyl)-4-phenyl-1,2,3,4-tetrahydroquinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form quinazoline derivatives.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amino derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or other reducing agents.
Substitution: Nucleophiles like amines, thiols, and appropriate solvents and catalysts.
Major Products Formed
Oxidation: Quinazoline derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted quinazoline compounds depending on the nucleophile used.
科学研究应用
6-Chloro-2-(2-nitrophenyl)-4-phenyl-1,2,3,4-tetrahydroquinazoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 6-Chloro-2-(2-nitrophenyl)-4-phenyl-1,2,3,4-tetrahydroquinazoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
相似化合物的比较
Similar Compounds
2-Phenyl-4-quinazolinone: Another quinazoline derivative with similar structural features.
6-Chloro-2-phenylquinazoline: Shares the chloro and phenyl substituents but lacks the nitro group.
2-(2-Nitrophenyl)-4-phenylquinazoline: Similar structure but without the chloro substituent.
Uniqueness
6-Chloro-2-(2-nitrophenyl)-4-phenyl-1,2,3,4-tetrahydroquinazoline is unique due to the presence of both chloro and nitro groups, which can influence its chemical reactivity and biological activity
属性
CAS 编号 |
84571-14-2 |
|---|---|
分子式 |
C20H16ClN3O2 |
分子量 |
365.8 g/mol |
IUPAC 名称 |
6-chloro-2-(2-nitrophenyl)-4-phenyl-1,2,3,4-tetrahydroquinazoline |
InChI |
InChI=1S/C20H16ClN3O2/c21-14-10-11-17-16(12-14)19(13-6-2-1-3-7-13)23-20(22-17)15-8-4-5-9-18(15)24(25)26/h1-12,19-20,22-23H |
InChI 键 |
RDBUCTCGEAEHLR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2C3=C(C=CC(=C3)Cl)NC(N2)C4=CC=CC=C4[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



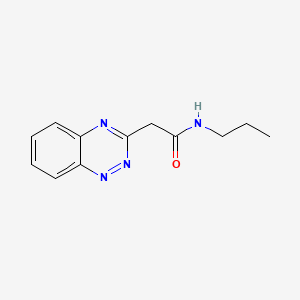
![1,3-Diborabicyclo[1.1.1]pentane](/img/structure/B14411723.png)
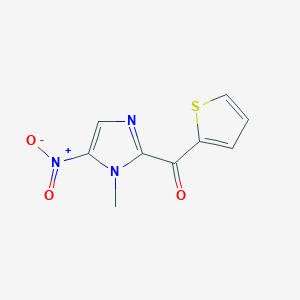


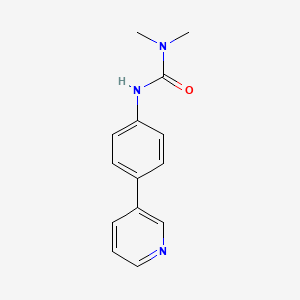
![2-[(1-Nitrosonaphthalen-2-yl)amino]ethan-1-ol](/img/structure/B14411755.png)



